Diisopropylethylamine trihydrofluoride

Descripción general

Descripción

It is a colorless to yellowish liquid at room temperature and is commonly used as a fluorinating reagent in organic synthesis . This compound is particularly valued for its ability to introduce fluorine atoms into organic molecules, which can significantly alter their chemical and biological properties .

Métodos De Preparación

Diisopropylethylamine trihydrofluoride can be synthesized by reacting diisopropylamine with hydrofluoric acid. The hydrofluoric acid acts as a protonating agent in this reaction . The reaction is typically carried out under controlled conditions to ensure safety and maximize yield. Industrial production methods involve the careful handling of hydrofluoric acid due to its highly corrosive nature .

Análisis De Reacciones Químicas

Diisopropylethylamine trihydrofluoride is primarily used in nucleophilic substitution reactions where it acts as a source of nucleophilic fluoride . These reactions often involve the substitution of leaving groups such as halides or sulfonates with fluoride. Common reagents used in these reactions include acetonitrile and other polar aprotic solvents . The major products formed from these reactions are typically fluorinated organic compounds, which have applications in pharmaceuticals, agrochemicals, and materials science .

Aplicaciones Científicas De Investigación

Fluorination Reagent

DIPEA·HF is predominantly used as a fluorinating agent in organic synthesis. It facilitates the introduction of fluorine into various organic compounds through nucleophilic substitution reactions.

- Mechanism : The compound acts as a source of nucleophilic fluoride ions, which are essential for forming carbon-fluorine bonds.

- Applications : It is utilized in synthesizing alkyl fluorides, which are crucial in pharmaceuticals and agrochemicals.

Amide Bond Formation

DIPEA·HF plays a significant role in amide coupling reactions, which are vital for peptide synthesis and other biochemical applications.

- Process : In these reactions, it acts as a hindered base that promotes the formation of amide bonds between carboxylic acids and nucleophilic amines.

- Biological Relevance : The formation of amide bonds is fundamental in constructing proteins and influencing metabolic pathways.

Alkylation Reactions

The compound is also employed in alkylation reactions to create new carbon-carbon bonds.

- Outcome : This application is significant in synthesizing complex organic molecules, including pharmaceuticals.

Transition Metal-Catalyzed Reactions

DIPEA·HF is used in transition metal-catalyzed cross-coupling reactions, allowing for the efficient formation of carbon-carbon bonds.

- Significance : These reactions are essential for constructing complex molecular architectures found in various chemical entities.

Swern Oxidation

In Swern oxidation processes, DIPEA·HF facilitates the conversion of alcohols to aldehydes and ketones.

- Application : This transformation is crucial for synthesizing various organic compounds with functional groups necessary for further chemical modifications.

Safety and Handling Considerations

Given its toxicity and the corrosive nature of hydrofluoric acid, strict safety protocols must be followed when handling DIPEA·HF. Appropriate personal protective equipment (PPE) should be worn, including gloves and goggles, and work should be conducted in a fume hood to prevent inhalation or skin exposure.

Mecanismo De Acción

The mechanism of action of diisopropylethylamine trihydrofluoride involves the donation of fluoride ions to electrophilic centers in organic molecules . This process typically occurs through a nucleophilic substitution mechanism, where the fluoride ion replaces a leaving group in the substrate molecule . The molecular targets and pathways involved in these reactions depend on the specific substrate and reaction conditions .

Comparación Con Compuestos Similares

Diisopropylethylamine trihydrofluoride is similar to other fluorinating reagents such as triethylamine trihydrofluoride and pyridine hydrofluoride . it is less corrosive and can be used in ordinary borosilicate glassware, making it more convenient for laboratory use . Additionally, this compound is soluble in a wide range of solvents, which enhances its versatility in different types of reactions .

Similar compounds include:

- Triethylamine trihydrofluoride

- Pyridine hydrofluoride

- Potassium fluoride

- Tetra-n-butylammonium fluoride

This compound stands out due to its lower corrosiveness and broader solvent compatibility, making it a preferred choice in many synthetic applications .

Actividad Biológica

Diisopropylethylamine trihydrofluoride (DIPEA·HF) is a chemical compound often utilized in organic synthesis as a base and a reagent. Its biological activity, particularly in the context of medicinal chemistry and molecular biology, is of significant interest due to its potential effects on various biochemical pathways. This article reviews the existing literature on the biological activity of DIPEA·HF, focusing on its mechanisms, applications, and relevant case studies.

DIPEA·HF is known for its strong basicity and ability to deprotonate various substrates, making it an essential reagent in nucleic acid chemistry. The compound's mechanism primarily involves the activation of nucleophiles, which facilitates various chemical reactions, including alkylation and acylation processes.

The trihydrofluoride component enhances the reactivity of DIPEA by providing a stable fluoride ion that can participate in nucleophilic substitutions. This property is particularly useful in the synthesis of oligonucleotides where selective deprotection of nucleobases is required.

Biological Applications

-

Nucleic Acid Synthesis :

DIPEA·HF is frequently employed in the synthesis of oligonucleotides, where it serves as a deprotecting agent for various protecting groups used during oligonucleotide synthesis. Its efficiency in deprotecting ribonucleotides has been highlighted in several studies, showcasing its role in facilitating the production of functional RNA molecules . -

Antiproliferative Activity :

Research has indicated that derivatives of compounds synthesized using DIPEA·HF exhibit antiproliferative properties against cancer cell lines. For instance, synthetic analogs derived from nucleobases modified with DIPEA·HF have shown significant growth inhibition in cultured human cancer cells . -

Antioxidant Properties :

Some studies have explored the antioxidant activity of compounds synthesized with DIPEA·HF as a reagent. These compounds demonstrated varying degrees of effectiveness in scavenging free radicals, which could have implications for their use in therapeutic contexts aimed at oxidative stress-related diseases .

Case Study 1: Antiproliferative Effects

In a study examining the antiproliferative effects of synthetic compounds derived from DIPEA·HF, researchers found that specific derivatives exhibited submicromolar IC50 values against certain cancer cell lines. The study emphasized the importance of structural modifications facilitated by DIPEA·HF in enhancing biological activity .

Case Study 2: Nucleic Acid Modification

Another investigation focused on the use of DIPEA·HF in modifying oligonucleotides for therapeutic applications. The study reported successful incorporation of modified nucleotides into RNA sequences, which led to improved stability and biological activity compared to unmodified counterparts .

Data Summary

| Property | Value/Description |

|---|---|

| Molecular Formula | C_6H_15F_3N |

| Basicity | Strong base; effective for deprotection reactions |

| IC50 (Antiproliferative) | Submicromolar levels observed for certain derivatives |

| Antioxidant Activity | Varies; significant scavenging ability reported |

Propiedades

IUPAC Name |

N-ethyl-N-propan-2-ylpropan-2-amine;trihydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N.3FH/c1-6-9(7(2)3)8(4)5;;;/h7-8H,6H2,1-5H3;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJRRXKJZYYBJPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

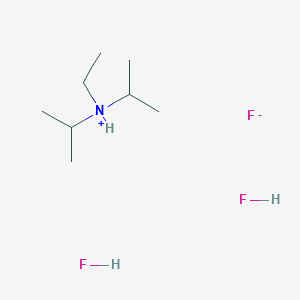

CCN(C(C)C)C(C)C.F.F.F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70668257 | |

| Record name | N-Ethyl-N-(propan-2-yl)propan-2-amine--hydrogen fluoride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131600-43-6 | |

| Record name | N-Ethyl-N-(propan-2-yl)propan-2-amine--hydrogen fluoride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyldiisopropylamine tris(hydrofluoride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.